molecular formula C16H10INO B1532304 4-(3-Iodobenzoyl)isoquinoline CAS No. 1187165-67-8

4-(3-Iodobenzoyl)isoquinoline

Cat. No.: B1532304
CAS No.: 1187165-67-8
M. Wt: 359.16 g/mol
InChI Key: YWWJMPXGQKCURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodobenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Chemical Reactions Analysis

4-(3-Iodobenzoyl)isoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 4-(3-Iodobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, isoquinolines generally exert their effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(3-Iodobenzoyl)isoquinoline can be compared to other isoquinoline derivatives, such as:

    4-Benzoylisoquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-(3-Bromobenzoyl)isoquinoline: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.

    4-(3-Chlorobenzoyl)isoquinoline:

These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and potential biological activities due to the presence of the iodine atom .

Properties

IUPAC Name

(3-iodophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJMPXGQKCURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Iodobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3-Iodobenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(3-Iodobenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(3-Iodobenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(3-Iodobenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(3-Iodobenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.